Ethyl dimethylphosphonoacetate (CAS 311-46-6) is a specialized Horner-Wadsworth-Emmons (HWE) olefination reagent characterized by a dimethyl phosphonate core paired with an ethyl ester moiety . In industrial and complex laboratory syntheses, it is primarily procured to construct α,β-unsaturated ethyl esters with high (E)-stereoselectivity. While structurally similar to the ubiquitous triethyl phosphonoacetate (TEPA), the substitution of diethyl phosphonate groups with dimethyl phosphonate groups fundamentally alters the reagent's steric profile and the physicochemical properties of its reaction byproducts . This makes it a strategic material choice for workflows requiring streamlined downstream purification, enhanced nucleophilicity for hindered substrates, or specific ester retention without incurring additional synthetic steps.
Generic substitution with the industry-standard triethyl phosphonoacetate (TEPA) often fails in process-scale or complex syntheses due to the generation of sodium diethyl phosphate, a byproduct that is less water-soluble and frequently requires labor-intensive, multi-pass aqueous extractions to prevent emulsion formation . Conversely, substituting with trimethyl phosphonoacetate (TMPA) provides the desired water-soluble byproduct but yields a methyl ester rather than an ethyl ester, forcing an additional, yield-reducing transesterification step if the ethyl moiety is required for the final active pharmaceutical ingredient (API) or intermediate[1]. Therefore, ethyl dimethylphosphonoacetate is practically non-interchangeable when a manufacturing process demands both the rapid phase-separation advantages of a dimethyl phosphonate and the direct installation of an ethyl ester.
In HWE olefinations, the use of ethyl dimethylphosphonoacetate generates sodium dimethyl phosphate as a byproduct, whereas TEPA generates sodium diethyl phosphate. Dimethyl phosphate salts exhibit significantly higher aqueous solubility, allowing for near-quantitative removal during a single aqueous wash. This reduces solvent usage and extraction time compared to the multi-wash protocols often required for the bulkier diethyl phosphate byproducts, directly impacting cycle times in large-scale manufacturing [1].
| Evidence Dimension | Byproduct aqueous solubility and extraction efficiency |
| Target Compound Data | Yields highly water-soluble sodium dimethyl phosphate |
| Comparator Or Baseline | Triethyl phosphonoacetate (TEPA) (yields less soluble sodium diethyl phosphate) |
| Quantified Difference | Enables single-pass aqueous extraction vs. multi-wash protocols |
| Conditions | Standard base-mediated HWE olefination workup |
Reduces solvent waste and labor time during large-scale downstream purification, improving overall process mass intensity (PMI).
The smaller steric profile of the dimethyl phosphonate group in ethyl dimethylphosphonoacetate renders its corresponding carbanion more nucleophilic than the carbanion derived from TEPA . This translates to higher conversion rates and yields when reacting with sterically hindered ketones, where TEPA often suffers from sluggish kinetics or incomplete conversion due to the bulky diethyl phosphonate moiety.
| Evidence Dimension | Carbanion nucleophilicity and steric bulk |
| Target Compound Data | Reduced steric hindrance (dimethyl phosphonate) |
| Comparator Or Baseline | Triethyl phosphonoacetate (TEPA) (diethyl phosphonate) |
| Quantified Difference | Higher conversion rates and faster kinetics with hindered ketones |
| Conditions | Base-mediated HWE olefination of sterically congested ketones |
Essential for complex API synthesis where the target carbonyl is sterically congested and standard reagents fail to achieve acceptable yields.
While TMPA shares the advantage of a water-soluble dimethyl phosphate byproduct, it yields an α,β-unsaturated methyl ester. If the synthetic route requires an ethyl ester, using TMPA necessitates an additional transesterification step . Ethyl dimethylphosphonoacetate directly installs the ethyl ester, saving a synthetic step, improving overall atom economy, and avoiding potential side reactions associated with ester hydrolysis and re-esterification.
| Evidence Dimension | Synthetic step count for ethyl ester targets |
| Target Compound Data | 1 step (direct HWE olefination) |
| Comparator Or Baseline | Trimethyl phosphonoacetate (TMPA) (2 steps: HWE + transesterification) |
| Quantified Difference | Eliminates 1 synthetic step |
| Conditions | Synthesis of target α,β-unsaturated ethyl esters |
Shortens the synthetic route, directly reducing manufacturing costs, cycle times, and potential yield losses.
Recent materials science research demonstrates that ethyl dimethylphosphonoacetate acts as a highly effective multifunctional passivating agent in air-processed lead halide perovskite solar cells. The phosphonate and ester functional groups coordinate with uncoordinated lead ions and passivate interstitial iodide defects. Devices modified with this compound achieved a champion power conversion efficiency (PCE) exceeding 24% with significantly suppressed hysteresis, outperforming standard unmodified control devices [1].
| Evidence Dimension | Power Conversion Efficiency (PCE) and defect density |
| Target Compound Data | PCE > 24% with suppressed hysteresis (8.2% to 10.2%) |
| Comparator Or Baseline | Unmodified control perovskite devices (~22.24% PCE, 12.9% hysteresis) |
| Quantified Difference | ~1.8% absolute increase in PCE and reduced trap density (from 3.5 × 10^15 to 1.3 × 10^15 cm^-3) |
| Conditions | Air-processed perovskite solar cell fabrication and testing |
Opens a high-value procurement channel for this compound as an advanced additive in next-generation optoelectronics and photovoltaics manufacturing.
Ideal for industrial HWE reactions where minimizing aqueous workup volumes and avoiding multi-step extractions is critical for process economics. The highly water-soluble dimethyl phosphate byproduct allows for rapid phase separation, making it the preferred choice over TEPA for scale-up operations [1].
The preferred reagent when olefination must occur at a sterically hindered ketone, such as in the synthesis of the C7-C14 fragment of ulapualide A [1]. In these scenarios, bulkier diethyl phosphonates fail or give poor yields, whereas the dimethyl phosphonate core provides the necessary nucleophilicity while retaining the target ethyl ester group.
Used as an advanced additive in the fabrication of high-efficiency, air-processed perovskite solar cells. The compound effectively manages lead ions, reduces trap states, and improves long-term device stability, pushing power conversion efficiencies beyond the 24% threshold [2].
Irritant